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molecular formula C12H9N3 B1454939 9-Methylpyrido[2,3-f]quinoxaline CAS No. 1351516-05-6

9-Methylpyrido[2,3-f]quinoxaline

Cat. No. B1454939
M. Wt: 195.22 g/mol
InChI Key: XYRSTZSGIJHFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969349B2

Procedure details

To a solution of 2-methylquinoline-7,8-diamine (255 mg, 1.48 mmol) in ethanol (3 mL) was added glyoxal (103 mg, 1.78 mmol). The mixture was stirred at room temperature for 2 h. The mixture was then concentrated to give 9-methylpyrido[2,3-f]quinoxaline as a yellow solid (300 mg). MS (ESI): m/z 196 (M+H)+.
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH2:13])[C:6]([NH2:12])=[CH:7][CH:8]=2)[N:3]=1.[CH:14]([CH:16]=O)=O>C(O)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[CH:8]=[CH:7][C:6]3[N:12]=[CH:16][CH:14]=[N:13][C:5]=3[C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
255 mg
Type
reactant
Smiles
CC1=NC2=C(C(=CC=C2C=C1)N)N
Name
Quantity
103 mg
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=CC2=C(C=3N=CC=NC3C=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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